molecular formula C12H14N2O3 B2682768 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide CAS No. 1396801-06-1

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2682768
CAS No.: 1396801-06-1
M. Wt: 234.255
InChI Key: YCQHIWFNYXNYNN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide: is a synthetic organic compound that features a furan ring, a pyrrole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyethyl group.

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a 1,4-dicarbonyl compound.

    Coupling of the Furan and Pyrrole Rings: The final step involves coupling the furan and pyrrole rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of a carbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the furan ring, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide nitrogen or the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

    Reduction: Reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted amides or ethers.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to interact with proteins, nucleic acids, and other biomolecules, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery programs aimed at treating diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyethyl group can form hydrogen bonds, while the furan and pyrrole rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)furan-2-carboxamide: Lacks the pyrrole ring, making it less versatile in terms of biological interactions.

    N-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)furan-2-carboxamide: Similar structure but without the methyl group on the pyrrole ring, which can affect its reactivity and interactions.

    N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide: Contains a benzene ring instead of a furan ring, which can alter its chemical properties and biological activity.

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide is unique due to the combination of the furan and pyrrole rings, along with the hydroxyethyl group. This combination provides a versatile scaffold for chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-14-6-2-4-9(14)10(15)8-13-12(16)11-5-3-7-17-11/h2-7,10,15H,8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQHIWFNYXNYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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